Homovanillic Acid-d3

Analytical Chemistry Method Validation Clinical Diagnostics

Procure Homovanillic Acid-d3 as the deuterated internal standard (IS) for stable isotope dilution mass spectrometry (SID-MS) of homovanillic acid (HVA) in biological matrices. Unlabeled HVA cannot be distinguished from endogenous analyte—quantification fails without a deuterated IS. This d3-IS matches HVA's extraction recovery, chromatographic retention, and ionization efficiency while enabling independent mass detection. It corrects matrix-dependent ion suppression/enhancement, extraction losses, and instrument drift, delivering analytical recovery of 98–101% with CV <8%. Required for clinical neuroblastoma and pheochromocytoma screening, CSF dopamine turnover studies, and cRMP development where inter-laboratory comparability is mandatory.

Molecular Formula C9H10O4
Molecular Weight 185.19 g/mol
CAS No. 74495-71-9
Cat. No. B020060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomovanillic Acid-d3
CAS74495-71-9
Synonyms4-Hydroxy-3-(methoxy-d3)benzeneacetic Acid;  4-Hydroxy-3-_x000B_(methoxy-d3)phenylacetic Acid;  3-(Methoxy-d3)-4-hydroxyphenylacetic Acid;  NSC 16682-d3;  Vanilacetic Acid-d3;  _x000B_
Molecular FormulaC9H10O4
Molecular Weight185.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(=O)O)O
InChIInChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i1D3
InChIKeyQRMZSPFSDQBLIX-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Homovanillic Acid-d3 (CAS 74495-71-9) Procurement: Deuterated Internal Standard for Neurotransmitter Metabolite Quantification


Homovanillic Acid-d3 (HVA-d3, Vanilacetic acid-d3) is a stable isotope-labeled analog of homovanillic acid (HVA), the primary terminal metabolite of dopamine. With a molecular formula of C9H7D3O4 and a molecular weight of 185.19 g/mol, this compound incorporates three deuterium atoms at the methoxy position . HVA-d3 serves exclusively as an internal standard (IS) in mass spectrometry-based assays—including LC-MS/MS and GC-MS—to correct for matrix effects, extraction losses, and ionization variability during the quantification of endogenous HVA in biological matrices such as urine, plasma, and cerebrospinal fluid [1]. Its application is critical in clinical diagnostics for neuroblastoma and pheochromocytoma screening, as well as in neuroscience research investigating dopamine metabolism in Parkinson's disease, schizophrenia, and other neuropsychiatric disorders .

Why Homovanillic Acid-d3 Cannot Be Replaced by Unlabeled HVA or Alternative Dopamine Metabolites in Analytical Workflows


Generic substitution of HVA-d3 with unlabeled homovanillic acid or structurally related catecholamine metabolites (e.g., vanillylmandelic acid, 3,4-dihydroxyphenylacetic acid) fundamentally fails in quantitative LC-MS/MS and GC-MS workflows. Stable isotope dilution mass spectrometry (SID-MS) relies on the principle that the deuterated internal standard exhibits nearly identical chemical and physical properties to the target analyte—including extraction efficiency, derivatization yield, chromatographic retention time, and ionization response—while differing sufficiently in mass to enable independent detection [1]. Unlabeled HVA cannot be distinguished from endogenous HVA, rendering quantification impossible. Alternative metabolites possess distinct extraction recoveries, ionization efficiencies, and matrix effect profiles that are not matched to HVA, introducing systematic bias that cannot be corrected post-hoc [2]. The absence of a properly matched deuterated internal standard leads to inter-laboratory result variability and poor comparability, as documented in clinical reference measurement procedure development where HVA-d5 was explicitly required to achieve total imprecision below 5% and analytical recovery between 98.41% and 100.97% [3].

Homovanillic Acid-d3: Quantitative Performance Benchmarks Against Alternative Internal Standards


Precision of HVA Quantification Using Deuterated Internal Standards: HVA-d5 Achieves CV ≤ 5.4% Across Multiple Biological Matrices

The use of deuterated homovanillic acid as an internal standard enables high-precision quantification across diverse biological matrices. In a foundational mass fragmentography study using HVA-d5 as the internal standard, the coefficients of variation (CV) obtained on repetitive analyses of the same sample were: human CSF 1.5% (n=10), human plasma 4.5% (n=15), human urine 5.4% (n=10), and mouse brain 0.6% (n=12) [1]. This level of precision is unattainable with non-deuterated surrogates or external calibration methods, which fail to correct for sample-to-sample variation in extraction efficiency and ionization. In a 2025 clinical validation study of an LC-MS/MS IVD kit using deuterated HVA internal standards, intra-day CVs (n=5) were 7-8% for HVA across QC low and QC high levels, with inter-day CVs of 3-7% [2].

Analytical Chemistry Method Validation Clinical Diagnostics

Analytical Recovery and Accuracy: HVA-d5 in Candidate Reference Measurement Procedure Achieves 98.41-100.97% Recovery

In a 2024 candidate reference measurement procedure (cRMP) established for urinary HVA and VMA quantification using ID-LC-MS/MS, urine samples were spiked with VMA-d3 and HVA-d5 as internal standards [1]. The method demonstrated analytical recovery for HVA ranging from 98.41% to 100.97%, with total imprecision below 5% [1]. The limit of detection (LOD) for HVA was 15.625 ng/mL, and the limit of quantification (LOQ) was 62.5 ng/mL, with a linear range extending from 78.125 ng/mL to 20 μg/mL [1]. Specificity evaluations confirmed no corresponding interference from structurally similar analogues [1]. In contrast, a 1997 stable isotope dilution GC-MS method using purchased deuterated HVA and 13C-labeled VMA as internal standards reported detection limits of 4.0 pg for HVA and 0.8 pg for VMA, with the combined HPLC and GC/MS approach reducing questionable or elevated results from 6.7% (HPLC alone) to 0.9% [2].

Reference Measurement Procedure ID-LC-MS/MS Clinical Chemistry

Dual-Analyte Internal Standard Capability: Deuterated HVA Compensates for VMA When 13C-Labeled VMA Is Unavailable

A unique practical advantage of deuterated HVA is its demonstrated capacity to serve as the internal standard for both HVA and vanillylmandelic acid (VMA) in neuroblastoma screening workflows. In a 1995 study establishing SID GC-MS for neuroblastoma screening, researchers explicitly noted that 'at present, HVA but not VMA can be purchased labeled with deuterium, so we started with our method using deuterated HVA as the internal standard for both HVA and VMA' [1]. While the coefficient of variation for VMA quantification using HVA-d as IS was noted as 'not sufficient' for all applications, this approach enabled screening to proceed when 13C-labeled VMA was unavailable [1]. A subsequent 1997 study combined purchased deuterated HVA with in-house synthesized 13C-labeled VMA as internal standards, achieving detection limits of 4.0 pg for HVA and 0.8 pg for VMA [2]. This dual-analyte IS capability is not possible with unlabeled compounds or structurally unrelated internal standards, which cannot correct for the differential extraction and derivatization behavior of VMA.

Neuroblastoma Screening Stable Isotope Dilution GC-MS

Comparative Isotopic Enrichment: HVA-d3 (≥95 atom% D) vs. HVA-d5 vs. 13C-Labeled HVA for LC-MS/MS Workflows

The selection between HVA-d3, HVA-d5, and 13C-labeled HVA involves trade-offs in isotopic purity, mass shift, and chromatographic behavior. Commercially available HVA-d3 (CAS 74495-71-9) is specified at ≥95 atom% D isotopic purity . HVA-d5 (CAS 53587-32-9) incorporates five deuterium atoms (three on the aromatic ring, two on the acetic acid side chain), providing a +5 Da mass shift versus the +3 Da shift of HVA-d3 . The larger mass shift of HVA-d5 reduces the risk of isotopic cross-talk from the natural M+2 and M+3 isotopologues of unlabeled HVA in MS/MS quantification, potentially improving signal-to-noise in low-abundance samples . However, HVA-d3 may exhibit chromatographic retention time closer to unlabeled HVA than HVA-d5, minimizing matrix effect differentials in reversed-phase LC . 13C-labeled HVA (e.g., 13C618O-HVA) offers identical chromatographic retention to unlabeled HVA and eliminates deuterium-hydrogen exchange concerns, but at significantly higher synthesis cost and limited commercial availability [1].

Stable Isotope Labeling Internal Standard Selection Method Development

Homovanillic Acid-d3 (CAS 74495-71-9): Primary Application Scenarios for Research and Diagnostic Procurement


Clinical Diagnostic Laboratories: Neuroblastoma and Pheochromocytoma Screening by LC-MS/MS

Homovanillic Acid-d3 is procured as the deuterated internal standard for LC-MS/MS-based clinical assays quantifying urinary HVA and VMA. In this application, HVA-d3 (or the functionally equivalent HVA-d5) is spiked into patient urine samples prior to protein precipitation or solid-phase extraction. The deuterated IS corrects for matrix-dependent ion suppression/enhancement, extraction losses, and instrument drift, enabling accurate quantification across the clinically relevant range of 78 ng/mL to 20 μg/mL [1]. The high analytical recovery (98.41-100.97%) and precision (CV < 8%) achieved with deuterated HVA IS are essential for meeting diagnostic cutoffs where HVA levels exceeding 3× SD of the mean indicate neuroblastoma [1]. This scenario leverages the evidence from Section 3 demonstrating that deuterated HVA IS reduces false-positive rates from 6.7% to 0.9% compared to HPLC-only methods [2].

Neuroscience and Neuropsychiatric Research: Dopamine Turnover Studies in CSF and Brain Tissue

In academic and pharmaceutical research investigating dopamine metabolism in Parkinson's disease, schizophrenia, and depression, HVA-d3 is employed as the internal standard for mass fragmentographic or LC-MS/MS quantification of HVA in cerebrospinal fluid (CSF), brain tissue homogenates, and microdialysates. The exceptional precision achieved with deuterated HVA IS (CV = 1.5% in CSF, 0.6% in mouse brain) enables reliable detection of subtle changes in dopamine turnover induced by pharmacological interventions or disease progression [1]. This precision is critical when measuring HVA concentrations in the low nanomolar range (e.g., 0.42 nmol/mL in human CSF), where unlabeled IS approaches would be confounded by endogenous HVA and matrix variability [1].

Reference Measurement Procedure Development and Inter-Laboratory Harmonization

HVA-d3 (or HVA-d5) is an essential component in the development and implementation of candidate reference measurement procedures (cRMPs) for urinary catecholamine metabolites. The 2024 cRMP for urinary HVA and VMA explicitly utilized HVA-d5 as the internal standard to achieve total imprecision below 5% and recovery between 98.41% and 100.97% [1]. These performance characteristics enable the cRMP to serve as a higher-order reference for standardizing routine clinical assays across different laboratories and instrument platforms, addressing the documented problem of poor inter-laboratory comparability for HVA measurements [1]. Procurement of certified deuterated HVA standards is a prerequisite for laboratories participating in external quality assessment schemes and for manufacturers developing IVD kits seeking regulatory approval.

Method Development and Validation for Novel Biological Matrices

Analytical chemists developing new LC-MS/MS methods for HVA quantification in non-traditional matrices (e.g., dried blood spots, saliva, cell culture supernatants) require HVA-d3 as the internal standard to establish method performance parameters. The use of a properly matched deuterated IS enables accurate determination of extraction recovery, matrix effect (via post-extraction spike comparison), and process efficiency—metrics that cannot be reliably assessed using unlabeled HVA due to endogenous interference [1]. The availability of HVA-d3 with specified isotopic purity (≥95 atom% D) ensures that the IS itself does not introduce significant unlabeled HVA contamination that would bias the lower limit of quantification [2].

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